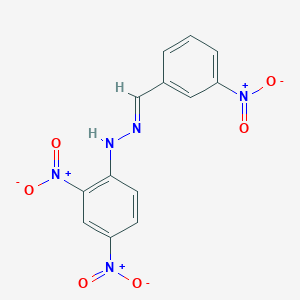
Benzaldehyde, m-nitro-, (2,4-dinitrophenyl)hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzaldehyde, m-nitro-, (2,4-dinitrophenyl)hydrazone: is an organic compound with the molecular formula C13H10N4O4. It is a derivative of benzaldehyde and is characterized by the presence of nitro groups and a hydrazone functional group. This compound is often used in chemical analysis and research due to its unique properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde, m-nitro-, (2,4-dinitrophenyl)hydrazone typically involves the condensation reaction between m-nitrobenzaldehyde and 2,4-dinitrophenylhydrazine. The reaction is usually carried out in an acidic medium, such as hydrochloric acid, to facilitate the formation of the hydrazone bond. The reaction mixture is then heated to promote the condensation process, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pH, and reaction time to achieve the desired outcome .
Chemical Reactions Analysis
Types of Reactions: Benzaldehyde, m-nitro-, (2,4-dinitrophenyl)hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitrobenzaldehyde derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include various substituted benzaldehyde derivatives, amino derivatives, and other functionalized compounds .
Scientific Research Applications
Chemistry: In chemistry, Benzaldehyde, m-nitro-, (2,4-dinitrophenyl)hydrazone is used as a reagent for the detection and analysis of carbonyl compounds. It forms stable hydrazones with aldehydes and ketones, which can be easily analyzed using chromatographic techniques .
Biology and Medicine: The compound is used in biological research to study enzyme activities and metabolic pathways involving carbonyl compounds. It is also used in the development of diagnostic assays for detecting specific biomolecules .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pharmaceuticals, and agrochemicals. Its unique reactivity makes it a valuable intermediate in various chemical processes .
Mechanism of Action
The mechanism of action of Benzaldehyde, m-nitro-, (2,4-dinitrophenyl)hydrazone involves nucleophilic addition to the carbonyl group of aldehydes and ketones, followed by the elimination of water to form a stable hydrazone. This reaction is facilitated by the electron-withdrawing nitro groups, which enhance the reactivity of the hydrazone .
Comparison with Similar Compounds
- Benzaldehyde, 2-methyl-, (2,4-dinitrophenyl)hydrazone
- Benzaldehyde, 4-methoxy-, (2,4-dinitrophenyl)hydrazone
- Benzaldehyde, 2-nitro-, (2,4-dinitrophenyl)hydrazone
Uniqueness: Benzaldehyde, m-nitro-, (2,4-dinitrophenyl)hydrazone is unique due to the presence of the m-nitro group, which significantly influences its chemical reactivity and stability. The m-nitro group enhances the electron-withdrawing effect, making the compound more reactive in nucleophilic addition reactions compared to its analogs .
Properties
CAS No. |
2571-09-7 |
|---|---|
Molecular Formula |
C13H9N5O6 |
Molecular Weight |
331.24 g/mol |
IUPAC Name |
2,4-dinitro-N-[(E)-(3-nitrophenyl)methylideneamino]aniline |
InChI |
InChI=1S/C13H9N5O6/c19-16(20)10-3-1-2-9(6-10)8-14-15-12-5-4-11(17(21)22)7-13(12)18(23)24/h1-8,15H/b14-8+ |
InChI Key |
KUCJIFOCYPORBJ-RIYZIHGNSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















